

Avenciguat: A Technical Deep Dive into its Modulation of the Nitric Oxide Pathway

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Compound of Interest

Compound Name: Avenciguat

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Executive Summary

Avenciguat (BI 685509) is a potent, orally bioavailable soluble guanylate cyclase (sGC) activator currently under investigation for various therapeutic applications, including chronic kidney disease and systemic sclerosis.[1] Unlike sGC stimulators, which enhance the sensitivity of reduced sGC to nitric oxide (NO), **Avenciguat** directly activates sGC, particularly its oxidized, heme-free form, independently of NO.[2][3] This unique mechanism of action makes it a promising therapeutic agent in disease states characterized by oxidative stress, where NO bioavailability is compromised and sGC is rendered unresponsive to traditional NO-mediated signaling. This guide provides a comprehensive technical overview of **Avenciguat**'s effect on the nitric oxide pathway, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

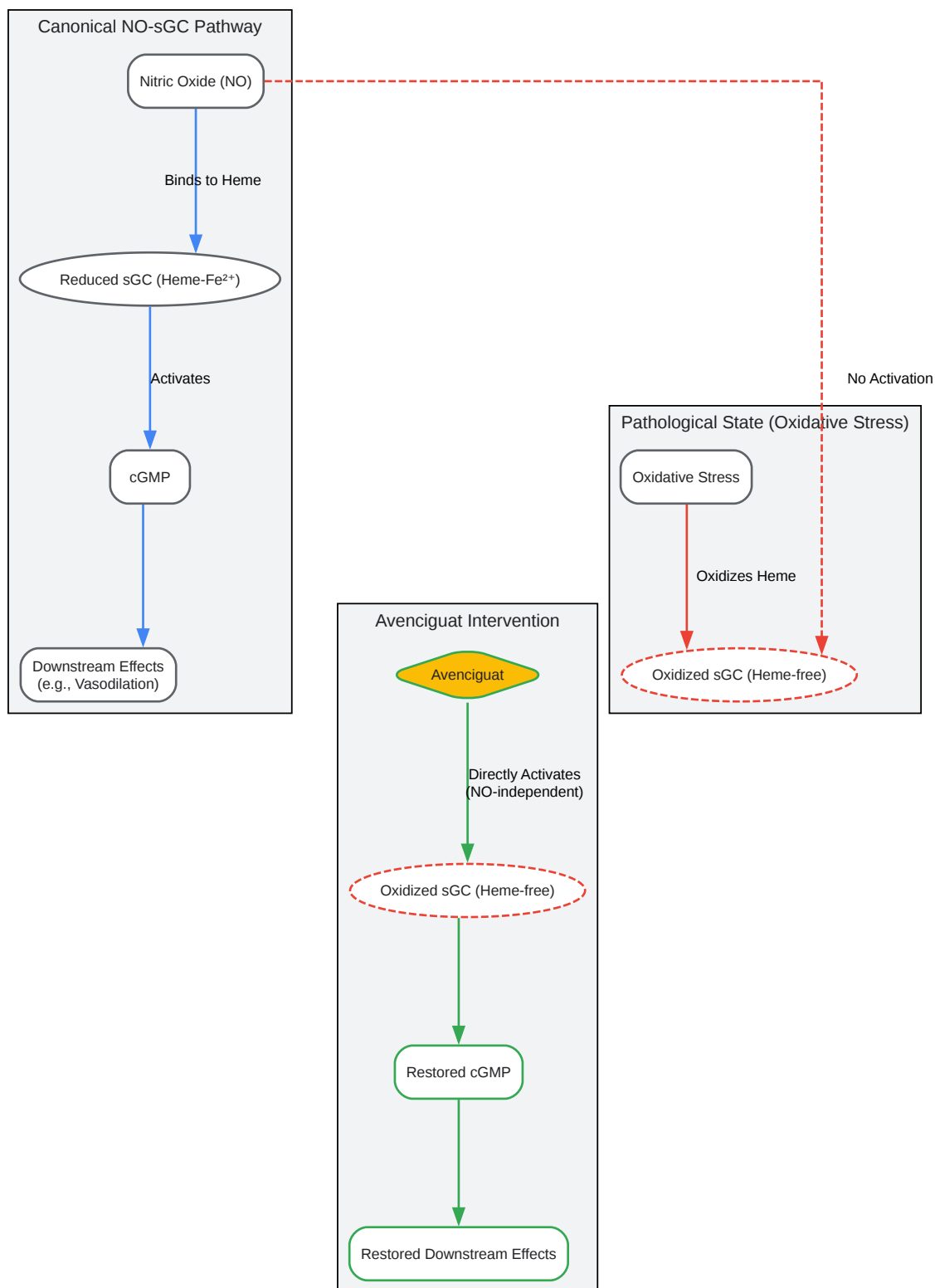
Mechanism of Action: Bypassing NO Dependence

The canonical nitric oxide signaling pathway involves the binding of NO to the ferrous heme moiety of sGC, leading to a conformational change that stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][4] cGMP, a crucial second messenger, then activates downstream effectors such as protein kinase G (PKG), resulting in various physiological responses including vasodilation, and inhibition of fibrosis and inflammation.

In numerous pathological conditions, including diabetic complications and fibrotic diseases, elevated oxidative stress leads to the oxidation of the sGC heme iron from the ferrous (Fe^{2+}) to the ferric (Fe^{3+}) state, or even complete loss of the heme group (apo-sGC).^{[2][4]} This oxidized, heme-free form of sGC is unresponsive to NO, thus disrupting the entire signaling cascade.^[2]

Avenciguat circumvents this limitation by binding to a site on the sGC enzyme that is distinct from the NO-binding site, directly activating the enzyme even in its oxidized, heme-free state.^{[2][5]} This NO- and heme-independent activation restores the production of cGMP, thereby reinstating the beneficial downstream effects of the pathway.

Avenciguat's Mechanism of Action

[Click to download full resolution via product page](#)**Figure 1: Avenciguat's signaling pathway.**

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on **Avenciguat**.

Table 1: In Vitro Efficacy of **Avenciguat**

Parameter	Species/System	Condition	EC ₅₀	Fold Increase in cGMP	Reference
cGMP Production	Human Platelet-Rich Plasma	Heme-oxidized (ODQ-treated)	467 nM	Not Reported	[2]

| cGMP Production | Rat Platelet-Rich Plasma | Heme-oxidized (ODQ-treated) | 304 nM | Not Reported |[\[2\]](#) |

Table 2: In Vivo Effects of **Avenciguat** in Preclinical Models

Model	Species	Dosage	Duration	Key Findings	Reference
Unilateral Ureteral Obstruction (UUO)	Rat	30 mg/kg; p.o.	Not Reported	Reduced tubulointerstitial fibrosis	[6]
ZSF1 Rat Model of Diabetic Kidney Disease	Rat	1, 3, 10, 30 mg/kg; p.o. (with Enalapril)	Not Reported	Dose-dependent reduction in proteinuria and incidence of glomerular sclerosis	[6]
Bleomycin-induced Dermal and Pulmonary Fibrosis	Mouse	Not Reported	Not Reported	Demonstrated antifibrotic effects	[2]
Hypoxia-induced TGF-β2 Synthesis	Human Microvascular Endothelial Cells-dermal (HMVEC-d)	Varying doses	Not Reported	Reduced TGF-β2 synthesis	[7]
CXCL4 Release	Activated Human Platelet-Rich Plasma	Varying doses	Not Reported	Inhibited CXCL4 release	[7]

| Diabetic db/db Mice | Mouse | 30 or 100 mg/kg/day, p.o. | 6 weeks | Reduced blood HbA1c and triglyceride levels; slowed progression of glomerulosclerosis and liver fibrosis |[5][8] |

Table 3: Clinical Trial Data for **Avenciguat**

Study Population	Dosage	Duration	Key Findings	Reference
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| Patients with Chronic Kidney Disease (with/without Type 2 Diabetes) | 1, 2, and 3 mg TID | 20 weeks | Dose-dependent reduction in Urine Albumin-to-Creatinine Ratio (UACR) | [\[9\]](#) |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **Avenciguat** and similar sGC modulators.

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol is a standard method for determining sGC activity by measuring the formation of radiolabeled cGMP from GTP.

Materials:

- Purified sGC or cell/tissue cytosol containing sGC
- Reaction Buffer: 50 mM HEPES (pH 7.4), 1 mM EGTA, 1 mM DTT
- Substrate Mix: 1 mM GTP, [α - 32 P]GTP (specific activity ~30 Ci/mmol)
- Cofactor: 5 mM MgCl₂
- sGC Activator: **Avenciguat** at various concentrations
- NO donor (optional, for comparison): e.g., SNAP (S-nitroso-N-acetyl-DL-penicillamine) at 100 μ M
- Stop Solution: 125 mM zinc acetate
- Precipitating Solution: 125 mM sodium carbonate
- Alumina columns
- Scintillation fluid and counter

Procedure:

- Prepare the reaction mixture by combining the reaction buffer, MgCl_2 , and the desired concentration of **Avenciguat**.
- Initiate the reaction by adding the purified sGC or cytosol and the substrate mix.
- Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
- Terminate the reaction by adding the stop solution followed by the precipitating solution.
- Separate the $[\text{}^{32}\text{P}]\text{cGMP}$ from unreacted $[\alpha\text{-}^{32}\text{P}]\text{GTP}$ by passing the mixture through a neutral alumina column.
- Elute the $[\text{}^{32}\text{P}]\text{cGMP}$ from the column with water.
- Quantify the amount of $[\text{}^{32}\text{P}]\text{cGMP}$ by liquid scintillation counting.
- Express sGC activity as pmol of cGMP formed per minute per mg of protein.

Measurement of cGMP Levels in Cells and Tissues

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP.[\[10\]](#)[\[11\]](#)

Materials:

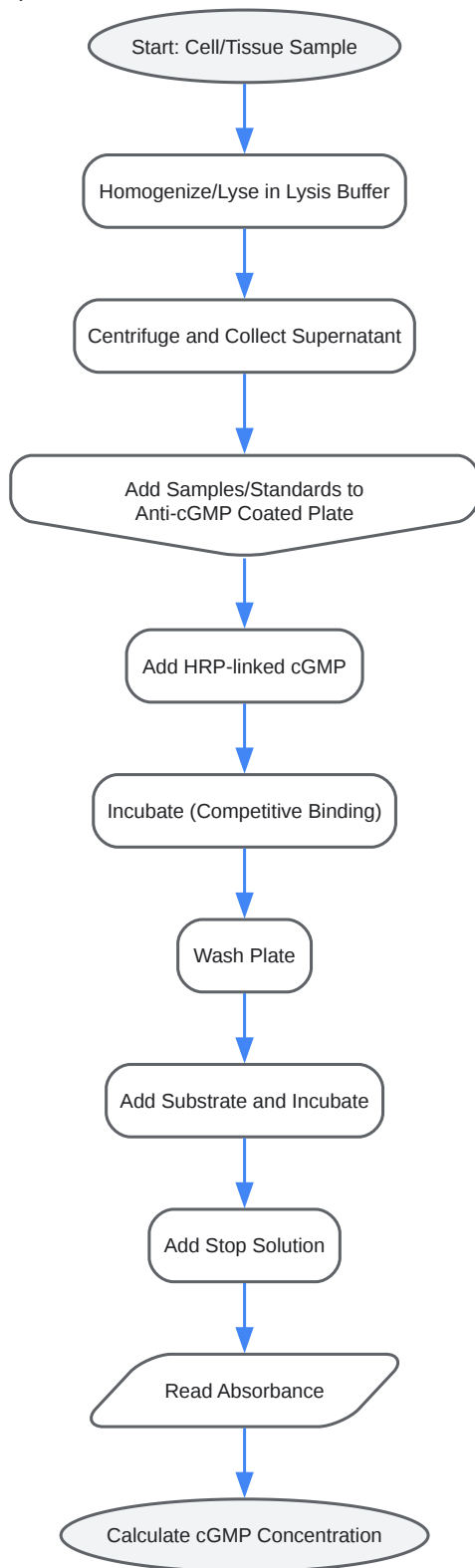
- Cell or tissue samples
- Lysis Buffer (e.g., 0.1 M HCl)
- Commercially available cGMP ELISA kit (containing cGMP standard, anti-cGMP antibody-coated plate, HRP-linked cGMP, substrate, and stop solution)
- Plate reader

Procedure:

- Homogenize tissue or lyse cells in the lysis buffer.

- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- If necessary, acetylate the samples and standards to increase the sensitivity of the assay.
- Add standards and samples to the wells of the anti-cGMP antibody-coated microplate.
- Add HRP-linked cGMP to each well.
- Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
- Wash the plate to remove unbound reagents.
- Add the substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
- Stop the reaction with the stop solution.
- Read the absorbance at the appropriate wavelength using a plate reader.
- Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.

Experimental Workflow for cGMP Measurement

[Click to download full resolution via product page](#)**Figure 2:** Workflow for cGMP measurement.

Assessment of Vasodilation

Flow-mediated dilation (FMD) of the brachial artery is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.^{[1][12]}

Materials:

- High-resolution ultrasound machine with a vascular probe
- Blood pressure cuff
- ECG monitoring equipment

Procedure:

- The subject rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
- A baseline longitudinal image of the brachial artery is obtained, and the diameter is measured.
- The blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., 50 mmHg above systolic blood pressure) for 5 minutes to induce reactive hyperemia.
- The cuff is then deflated, and the brachial artery is continuously imaged for at least 3 minutes.
- The diameter of the brachial artery is measured at peak dilation, which typically occurs 60-90 seconds after cuff deflation.
- FMD is calculated as the percentage change in artery diameter from baseline.
- Endothelium-independent vasodilation can be assessed by administering a sublingual nitroglycerin tablet and measuring the maximal vasodilation.

Conclusion

Avenciguat represents a significant advancement in the modulation of the nitric oxide pathway, offering a therapeutic strategy that is effective even in the presence of oxidative stress. Its ability to directly activate oxidized, heme-free sGC and restore cGMP production holds considerable promise for the treatment of a range of cardiovascular, renal, and fibrotic diseases. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this novel sGC activator.

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